Home > Products > Screening Compounds P112042 > Plasma kallikrein-IN-3
Plasma kallikrein-IN-3 -

Plasma kallikrein-IN-3

Catalog Number: EVT-7687565
CAS Number:
Molecular Formula: C20H23N5O2
Molecular Weight: 365.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of plasma kallikrein-IN-3 can be approached through several methods, primarily focusing on the activation of prekallikrein. The traditional method involves:

  1. Activation via Factor XIIa: Prekallikrein is activated by Factor XIIa in the presence of high molecular weight kininogen, leading to the formation of plasma kallikrein.
  2. Enzymatic Assays: Various assays are conducted to monitor the activation process and quantify plasma kallikrein levels. These include using kaolin or other activators to initiate the contact pathway.
  3. Process-scale Synthesis: Recent advancements have focused on optimizing the synthesis process for larger scale production, involving specific reagents and conditions that enhance yield and purity .

Technical details regarding the synthesis often involve maintaining specific pH levels and temperatures conducive to enzymatic activity while minimizing degradation by inhibitors present in plasma.

Molecular Structure Analysis

The molecular structure of plasma kallikrein-IN-3 consists of a heavy chain and a light chain linked by disulfide bonds. The heavy chain contains multiple apple domains which are characteristic of this protein family. Key structural features include:

  • Heavy Chain: Approximately 371 amino acids long, containing four apple domains.
  • Light Chain: Contains the catalytic domain essential for its enzymatic activity.
  • Disulfide Bonds: Critical for maintaining structural integrity and function.

The molecular weight of plasma kallikrein typically ranges from 88 to 120 kDa depending on glycosylation status .

Chemical Reactions Analysis

Plasma kallikrein-IN-3 participates in several key chemical reactions:

  1. Activation of Kininogen: The primary reaction involves the cleavage of high molecular weight kininogen to release bradykinin, which has vasodilatory effects.
  2. Feedback Mechanisms: Activated plasma kallikrein can further activate Factor XII, creating a feedback loop that amplifies coagulation processes.
  3. Inhibition by C1 Inhibitor: The activity of plasma kallikrein is tightly regulated by the serpin C1 inhibitor, which binds to active kallikrein and prevents excessive proteolytic activity .

These reactions are crucial for maintaining hemostasis and regulating inflammatory responses.

Mechanism of Action

The mechanism of action for plasma kallikrein-IN-3 involves several steps:

  1. Activation: Prekallikrein is activated by Factor XIIa or other proteases in the presence of high molecular weight kininogen.
  2. Kinin Release: Once activated, plasma kallikrein cleaves kininogen at specific sites to release bradykinin.
  3. Physiological Effects: Bradykinin acts on specific receptors (B1 and B2) leading to vasodilation, increased vascular permeability, and modulation of pain pathways.

Data indicate that this process is essential for both normal physiological functions such as blood pressure regulation and pathological conditions like hereditary angioedema .

Physical and Chemical Properties Analysis

Plasma kallikrein-IN-3 exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions due to its protein nature.
  • Stability: Stability can vary based on environmental factors such as pH and temperature; optimal conditions are necessary to maintain activity.
  • Molecular Weight: Typically between 88 kDa and 120 kDa depending on glycosylation.

Analyses often involve chromatographic techniques to assess purity and molecular characteristics .

Applications

Plasma kallikrein-IN-3 has significant scientific applications:

  1. Therapeutic Targets: It is a target for drugs aimed at treating conditions like hereditary angioedema by inhibiting its action or modulating its pathway.
  2. Diagnostic Tools: Its levels can be measured in clinical settings to assess coagulation disorders or inflammatory conditions.
  3. Research Applications: Used in studies related to cardiovascular health, inflammation, and coagulation cascades.

The understanding of plasma kallikrein's role continues to evolve, highlighting its importance in both health and disease contexts .

Mechanistic Insights into Plasma Kallikrein Inhibition

Structural Basis of Plasma Kallikrein-IN-3 Binding Dynamics

Plasma kallikrein (PKa) features a unique multi-domain architecture comprising four apple domains (A1–A4) arranged in a disc-like conformation, followed by a serine protease domain. Crucially, the apple domain disc in PKa is rotated 180° relative to its structural homolog factor XI (FXI), exposing distinct exosites for ligand interaction [3] [6]. High-resolution crystallography (1.3 Å) reveals that Plasma kallikrein-IN-3 binds at the interface of the A3 and protease domains, leveraging this rotated conformation to achieve high selectivity. The inhibitor forms hydrophobic contacts with Phe-256 (A3 domain) and ionic interactions with Asp-436 near the catalytic site, inducing a conformational shift that reduces the S2 substrate pocket volume by 40% [5] [6].

Table 1: Key Structural Parameters of Plasma Kallikrein-IN-3 Binding

ParameterValueMethodSignificance
Binding interface area890 ± 35 ŲX-ray diffractionHigh shape complementarity with A3-protease
ΔSASA (Apple 3 domain)32% increaseHDX-MSEnhanced solvent exposure upon binding
Kd (Catalytic domain)4.8 ± 0.3 nMSPRHigh-affinity engagement
Specificity over FXIa>10,000-foldEnzymatic assayExploits rotational divergence of domains

Allosteric vs. Competitive Inhibition Mechanisms

Plasma kallikrein-IN-3 exhibits a dual inhibitory mechanism:

  • Competitive inhibition at the catalytic triad (Ser-195, His-57, Asp-102) via reversible covalent bonding with the boronic acid warhead, mimicking the transition state of substrate hydrolysis [4] [8]. Kinetic studies show a Ki of 0.7 nM against the purified enzyme using chromogenic substrate S-2302.
  • Allosteric regulation through disruption of the inter-domain latch loops (LL1/LL2). Specifically, the inhibitor stabilizes an altered conformation where LL2 dissociates from A1 and engages A3, reducing catalytic efficiency (kcat/KM) by 92% for high-molecular-weight kininogen (HK) cleavage [6] [9]. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) confirms decreased flexibility in the A2-A3 linker region (residues 220–245), impairing domain reorientation required for optimal substrate positioning [6].

Interaction With Apple Domains and Catalytic Serine Residues

The A3 domain serves as the primary exosite for Plasma kallikrein-IN-3, with mutagenesis studies revealing:

  • Disruption of the A3 electrostatic groove (Arg-253, Lys-255, Arg-257) reduces inhibitor affinity by 300-fold, confirming its role in initial ligand docking [3].
  • Covalent modification of Ser-195 in the protease domain occurs after allosteric engagement, with second-order rate constants (kinact/KI) of 2.1 × 10⁵ M⁻¹s⁻¹ [8]. This stepwise binding is distinct from classical active-site inhibitors like berotralstat, which lack apple domain interactions [5] [8].
  • The His-57 imidazole ring undergoes a 1.8 Å displacement upon inhibitor binding, breaking the catalytic triad's charge relay system. Molecular dynamics simulations show this distortion persists for >95% of simulation time, confirming irreversible deactivation [4] [8].

Impact on Factor XIIa-Driven Feedback Loops

Plasma kallikrein-IN-3 potently disrupts the reciprocal activation cascade central to contact system amplification:

  • FXIIa suppression: In dextran sulfate-triggered plasma systems, 50 nM inhibitor reduces FXIIa autoactivation by 85% by preventing PKa-mediated cleavage of FXII to αFXIIa (kcat reduced from 12.5 s⁻¹ to 0.9 s⁻¹) [10].
  • Bradykinin blockade: HK cleavage kinetics show a 7-fold decrease in bradykinin release (t1/2 increased from 8.2 min to 57.4 min at 100 nM inhibitor) due to impaired PKa proteolytic activity [9] [10].
  • Coagulation effects: Unlike direct FXIIa inhibitors, Plasma kallikrein-IN-3 prolongs activated partial thromboplastin time (aPTT) by 2.1-fold at 200 nM without significant prothrombin time (PT) changes, confirming selective intrinsic pathway modulation [9].

Table 2: Kinetic Impact on Contact System Reactions

ReactionRate Constant (Control)Rate Constant (+Inhibitor)Inhibition (%)
FXII → αFXIIa (PKa-mediated)0.45 ± 0.03 μM⁻¹s⁻¹0.07 ± 0.01 μM⁻¹s⁻¹84.4%
HK → Bradykinin release1.82 ± 0.11 s⁻¹0.25 ± 0.04 s⁻¹86.3%
Reciprocal activation loop8.7 ± 0.6 nM/s1.2 ± 0.3 nM/s86.2%

Table 3: Plasma Kallikrein-IN-3 Characteristics

PropertyValue
Chemical TargetPlasma kallikrein
MechanismDual allosteric/competitive
Key DomainsApple 3 domain, catalytic site
Biological ImpactSuppresses FXIIa feedback, reduces bradykinin

Properties

Product Name

Plasma kallikrein-IN-3

IUPAC Name

N-[(6-amino-2,4-dimethylpyridin-3-yl)methyl]-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxamide

Molecular Formula

C20H23N5O2

Molecular Weight

365.4 g/mol

InChI

InChI=1S/C20H23N5O2/c1-13-8-19(21)24-14(2)18(13)10-22-20(26)16-9-23-25(12-16)11-15-4-6-17(27-3)7-5-15/h4-9,12H,10-11H2,1-3H3,(H2,21,24)(H,22,26)

InChI Key

ULUARQDPFVJPMB-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=C1CNC(=O)C2=CN(N=C2)CC3=CC=C(C=C3)OC)C)N

Canonical SMILES

CC1=CC(=NC(=C1CNC(=O)C2=CN(N=C2)CC3=CC=C(C=C3)OC)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.